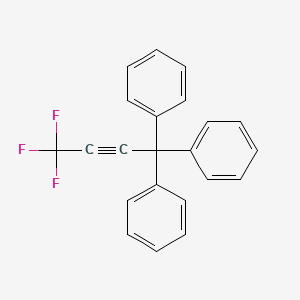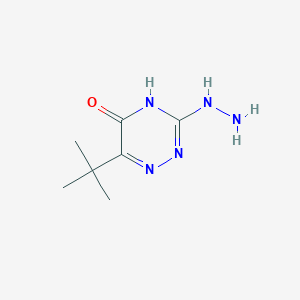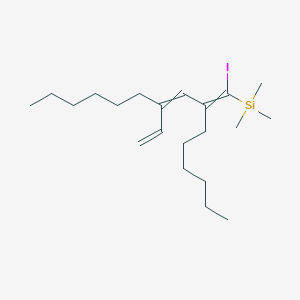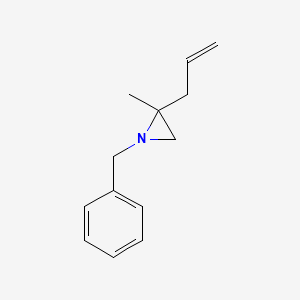![molecular formula C22H29NO B14214111 1-[([1,1'-Biphenyl]-4-yl)methoxy]-2,2,6,6-tetramethylpiperidine CAS No. 823179-61-9](/img/structure/B14214111.png)
1-[([1,1'-Biphenyl]-4-yl)methoxy]-2,2,6,6-tetramethylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[([1,1’-Biphenyl]-4-yl)methoxy]-2,2,6,6-tetramethylpiperidine is an organic compound with a complex structure It consists of a biphenyl group attached to a methoxy group, which is further connected to a tetramethylpiperidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[([1,1’-Biphenyl]-4-yl)methoxy]-2,2,6,6-tetramethylpiperidine typically involves multiple steps. One common method includes the reaction of 4-bromobiphenyl with sodium methoxide to form 4-methoxybiphenyl. This intermediate is then reacted with 2,2,6,6-tetramethylpiperidine under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
1-[([1,1’-Biphenyl]-4-yl)methoxy]-2,2,6,6-tetramethylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: The major products include biphenyl carboxylic acids.
Reduction: The major products are reduced forms of the biphenyl group.
Substitution: The major products are substituted biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-[([1,1’-Biphenyl]-4-yl)methoxy]-2,2,6,6-tetramethylpiperidine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of advanced materials and as an additive in polymer chemistry.
Wirkmechanismus
The mechanism of action of 1-[([1,1’-Biphenyl]-4-yl)methoxy]-2,2,6,6-tetramethylpiperidine involves its interaction with specific molecular targets. The biphenyl group can interact with hydrophobic pockets in proteins, while the methoxy and piperidine groups can form hydrogen bonds and electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-[([1,1’-Biphenyl]-4-yl)methoxy]-2,2,6,6-tetramethylpiperidine
- 4-Methoxybiphenyl
- 2,2,6,6-Tetramethylpiperidine
Uniqueness
1-[([1,1’-Biphenyl]-4-yl)methoxy]-2,2,6,6-tetramethylpiperidine is unique due to its combination of a biphenyl group with a methoxy and tetramethylpiperidine moiety. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds. For example, the presence of the tetramethylpiperidine ring enhances its stability and lipophilicity, making it more suitable for certain applications.
Eigenschaften
CAS-Nummer |
823179-61-9 |
|---|---|
Molekularformel |
C22H29NO |
Molekulargewicht |
323.5 g/mol |
IUPAC-Name |
2,2,6,6-tetramethyl-1-[(4-phenylphenyl)methoxy]piperidine |
InChI |
InChI=1S/C22H29NO/c1-21(2)15-8-16-22(3,4)23(21)24-17-18-11-13-20(14-12-18)19-9-6-5-7-10-19/h5-7,9-14H,8,15-17H2,1-4H3 |
InChI-Schlüssel |
VAORYUJUFZHQMT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCC(N1OCC2=CC=C(C=C2)C3=CC=CC=C3)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Isoxazolecarboxamide, 5-[[(3-chlorophenyl)sulfonyl]methyl]-N-hydroxy-](/img/structure/B14214036.png)





![N-[5-(Methylamino)-1,3-thiazol-2-yl]acetamide](/img/structure/B14214078.png)

![1-Octanaminium, N,N-dimethyl-N-[(nonyloxy)methyl]-, chloride](/img/structure/B14214082.png)
![4-[(Pyrimidin-5-yl)ethynyl]benzonitrile](/img/structure/B14214086.png)

![methyl N-[(4-chlorophenyl)methoxy]ethanimidothioate](/img/structure/B14214106.png)
![1H-Pyrrolo[2,3-b]pyridine-1-methanamine, 5-bromo-N,N-dimethyl-](/img/structure/B14214109.png)
